molecular formula C15H14ClNO4 B8428869 N-(3-acetoxymethyl-4-chlorophenyl)-2-methyl-3-furancarboxamide

N-(3-acetoxymethyl-4-chlorophenyl)-2-methyl-3-furancarboxamide

Cat. No. B8428869
M. Wt: 307.73 g/mol
InChI Key: CBTDYVBALBCNFZ-UHFFFAOYSA-N
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Patent
US06143780

Procedure details

A solution of 22.8 g of the 5-amino-2-chlorobenzoyl acetate from Step 3 above and 17.2 ml of triethylamine in 118 ml ether was prepared and then added dropwise to a second solution of 16.6 g 2-methyl-3-thiophenecarboxylic acid chloride in 118 ml ether at 0° C. to 10° C. and the resultant mixture was stirred at room temperature overnight. 100 ml of water and 100 ml of ethyl acetate were then added to the mixture, the organic phase separated, washed with 2N hydrochloric acid and water, dried over magnesium sulfate, and the solvents removed in vacuo, to produce 29.87 g of N-(3-acetoxymethyl-4-chlorophenyl)-2-methyl-3-furancarboxamide as a beige solid.
Name
5-amino-2-chlorobenzoyl acetate
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
Quantity
118 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:7]=1[Cl:13])(=[O:3])[CH3:2].C(N(CC)CC)C.[CH3:22][C:23]1S[CH:25]=[CH:26][C:27]=1[C:28](Cl)=[O:29].[OH2:31]>CCOCC.C(OCC)(=O)C>[C:1]([O:4][CH2:5][C:6]1[CH:11]=[C:10]([NH:12][C:28]([C:27]2[CH:26]=[CH:25][O:31][C:23]=2[CH3:22])=[O:29])[CH:9]=[CH:8][C:7]=1[Cl:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
5-amino-2-chlorobenzoyl acetate
Quantity
22.8 g
Type
reactant
Smiles
C(C)(=O)OC(C1=C(C=CC(=C1)N)Cl)=O
Name
Quantity
17.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
118 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
CC=1SC=CC1C(=O)Cl
Name
Quantity
118 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with 2N hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C=C(C=CC1Cl)NC(=O)C1=C(OC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.